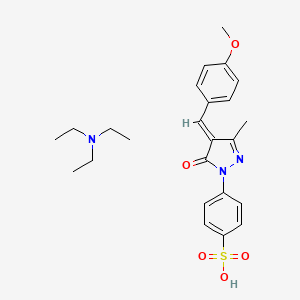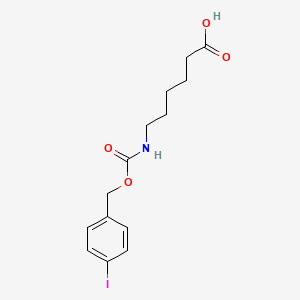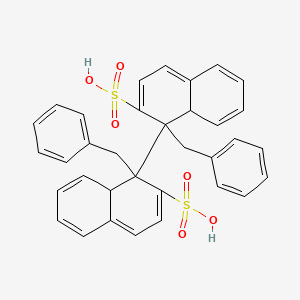
1,1'-Methylenebis((phenylmethyl)naphthalene-2-sulphonic) acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Methylenebis((phenylmethyl)naphthalene-2-sulphonic) acid is a complex organic compound characterized by its unique structure, which includes naphthalene and phenylmethyl groups connected by a methylene bridge and sulfonic acid groups. This compound is known for its applications in various scientific fields due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis((phenylmethyl)naphthalene-2-sulphonic) acid typically involves the reaction of naphthalene derivatives with phenylmethyl halides in the presence of a methylene donor. The reaction conditions often require a strong acid catalyst to facilitate the sulfonation process. The general steps include:
Naphthalene Derivative Preparation: Naphthalene is first functionalized to introduce reactive sites.
Phenylmethyl Halide Reaction: The functionalized naphthalene reacts with phenylmethyl halides.
Methylene Bridge Formation: A methylene donor is introduced to form the methylene bridge.
Sulfonation: The final step involves sulfonation using a strong acid like sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Ensuring the purity of naphthalene derivatives and phenylmethyl halides.
Catalyst Optimization: Using optimized acid catalysts to enhance reaction efficiency.
Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to maximize yield.
Purification: Employing techniques like crystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Methylenebis((phenylmethyl)naphthalene-2-sulphonic) acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert sulfonic groups to sulfides or thiols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts like sulfuric acid for sulfonation, palladium catalysts for hydrogenation.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfides, thiols.
Substitution Products: Various functionalized aromatic compounds.
Applications De Recherche Scientifique
1,1’-Methylenebis((phenylmethyl)naphthalene-2-sulphonic) acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1’-Methylenebis((phenylmethyl)naphthalene-2-sulphonic) acid involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with positively charged sites on proteins and enzymes, modulating their activity. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-Methylenebis((phenylmethyl)benzene-2-sulphonic) acid
- 1,1’-Methylenebis((phenylmethyl)anthracene-2-sulphonic) acid
- 1,1’-Methylenebis((phenylmethyl)phenanthrene-2-sulphonic) acid
Comparison
Compared to these similar compounds, 1,1’-Methylenebis((phenylmethyl)naphthalene-2-sulphonic) acid is unique due to its specific naphthalene structure, which imparts distinct chemical properties and reactivity. Its sulfonic acid groups provide strong acidity and the ability to form stable salts, making it particularly useful in various applications.
Propriétés
Numéro CAS |
94133-46-7 |
|---|---|
Formule moléculaire |
C35H32O6S2 |
Poids moléculaire |
612.8 g/mol |
Nom IUPAC |
1-benzyl-1-[(1-benzyl-2-sulfo-8aH-naphthalen-1-yl)methyl]-8aH-naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C35H32O6S2/c36-42(37,38)32-21-19-28-15-7-9-17-30(28)34(32,23-26-11-3-1-4-12-26)25-35(24-27-13-5-2-6-14-27)31-18-10-8-16-29(31)20-22-33(35)43(39,40)41/h1-22,30-31H,23-25H2,(H,36,37,38)(H,39,40,41) |
Clé InChI |
ZKQARYYPBFCYGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2(C3C=CC=CC3=CC=C2S(=O)(=O)O)CC4(C5C=CC=CC5=CC=C4S(=O)(=O)O)CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B13780043.png)
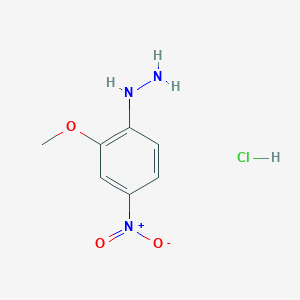
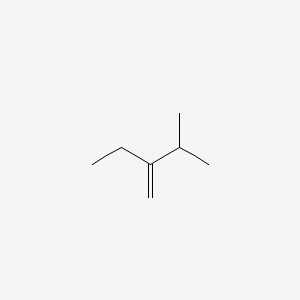
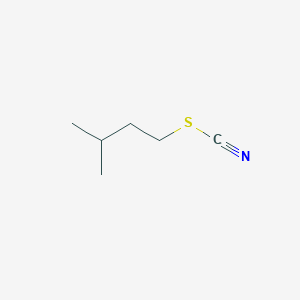
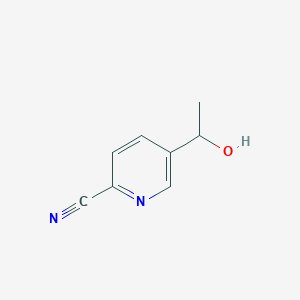
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)



![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride](/img/structure/B13780102.png)
